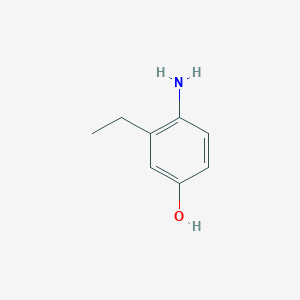

4-Amino-3-ethylphenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-3-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZENTDXPBYLGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546211 | |

| Record name | 4-Amino-3-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61638-00-4 | |

| Record name | 4-Amino-3-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3 Ethylphenol

Established Synthetic Routes

Traditional methods for synthesizing aminophenols have been well-documented and provide reliable pathways to the target compound. These routes often involve multi-step processes starting from readily available precursors.

A prevalent and effective strategy for synthesizing 4-Amino-3-ethylphenol involves the reduction of a nitro or nitroso group at the 4-position of the 3-ethylphenol (B1664133) ring. This two-step approach begins with the introduction of the nitrogen-containing group, followed by its reduction to the desired amine.

The synthesis typically starts with 3-ethylphenol. webqc.orgwikipedia.orgnih.gov The first step is the regioselective introduction of a nitro (-NO2) or nitroso (-NO) group at the para-position relative to the hydroxyl group.

Nitration : The nitration of 3-ethylphenol yields 3-ethyl-4-nitrophenol (B3059447). nih.gov This electrophilic aromatic substitution is a common method for introducing a nitro group that can subsequently be reduced.

Nitrosation : Alternatively, the nitrosation of phenols can produce nitroso-phenols, which can then be oxidized to nitrophenols or directly reduced to aminophenols. For instance, m-cresol, a similar compound, is used as a raw material and undergoes a nitrosation reaction to prepare 4-nitroso-3-methylphenol. google.com This intermediate is then subjected to a reduction reaction. google.com

The crucial second step is the reduction of the nitro or nitroso intermediate. The Haber mechanism describes a stepwise reduction of the nitro group, first to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). Various reducing agents and conditions can be employed for this transformation. A known method for a similar compound, 4-amino-3-methyl-phenol, involves reducing 4-Nitroso-3-methyl-phenol in aqueous ammonia with hydrogen sulfide. google.com

| Precursor | Reaction | Key Intermediates | Final Product |

|---|---|---|---|

| 3-Ethylphenol | Nitration followed by Reduction | 3-Ethyl-4-nitrophenol | This compound |

| 3-Ethylphenol | Nitrosation followed by Reduction | 3-Ethyl-4-nitrosophenol | This compound |

Direct amination of ethylphenols presents an alternative, though often more challenging, synthetic route. These methods aim to introduce the amino group directly onto the phenol (B47542) ring in a single step. One established, though less common for this specific substitution pattern, is the sulfonation of an aromatic compound followed by an alkali melt. For example, 3-ethylphenol can be produced by the sulfonation of ethylbenzene. nbinno.com This process involves heating ethylbenzene with sulfuric acid to create a mixture of ethylbenzenesulfonic acids, selectively hydrolyzing the 2- and 4-isomers, and then converting the remaining 3-ethylbenzenesulfonic acid to 3-ethylphenol via an alkali melt. nbinno.com While this demonstrates a method for manipulating functional groups on the ethylbenzene ring, direct amination at the 4-position of 3-ethylphenol is not a commonly cited high-yield method due to the directing effects of the existing substituents.

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electrons as the reducing agent, thereby avoiding stoichiometric amounts of chemical reagents. acs.org This technique is particularly well-suited for the reduction of nitroaromatic compounds to their corresponding amines.

The electrochemical synthesis of p-aminophenol from nitrobenzene (B124822) is a well-established industrial process. google.comresearchgate.net The process involves the electroreduction of nitrobenzene in a sulfuric acid medium at a cathode. google.commdpi.com This methodology is directly applicable to the synthesis of this compound from its precursor, 3-ethyl-4-nitrophenol. The electrochemical reduction would proceed via a similar mechanism, where the nitro group is reduced to an amino group at the electrode surface. mdpi.com Key parameters that can be optimized include the electrode material (e.g., silver, gold, lead dioxide), current density, temperature, and electrolyte concentration. google.commdpi.comfrontiersin.org

| Parameter | Typical Conditions for Aminophenol Synthesis | Significance |

|---|---|---|

| Starting Material | Nitrobenzene or Substituted Nitrophenol | The precursor containing the nitro group to be reduced. |

| Electrolyte | 1.0 to 4.0 M Sulfuric Acid google.com | Provides conductivity and the necessary protons for the reaction. |

| Cathode Material | Ag, Au, Pb, Pb-Ag, Ti/RuO2 google.commdpi.com | The surface where the reduction occurs; material choice affects efficiency. |

| Current Density | 20 to 200 mA/cm² google.com | Controls the rate of the electrochemical reaction. |

| Temperature | 50 to 95 °C google.com | Influences reaction kinetics and product selectivity. |

Advanced and Sustainable Synthesis Techniques

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. For the synthesis of this compound, these principles are applied through the use of continuous flow technology and advanced catalytic systems.

Continuous flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, improved scalability, better process control, and often higher yields. mdpi.com The synthesis of aminophenols from nitroaromatics is particularly well-suited for flow reactors, especially during the hydrogenation step, which often involves flammable hydrogen gas under pressure.

In a continuous flow setup, a solution of the nitro-precursor (e.g., 3-ethyl-4-nitrophenol) is pumped through a heated tube or column packed with a heterogeneous catalyst (a packed-bed reactor). acs.org Hydrogen gas can be introduced concurrently. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized conversion and selectivity. acs.orgacs.org The synthesis of p-aminophenol from nitrobenzene has been successfully demonstrated in a continuous-flow process, reducing reaction times from hours to minutes and lowering the required concentration of acid catalysts. acs.orgacs.org This technology offers a safer, greener, and more efficient method that can be directly adapted for the production of this compound. acs.orgresearchgate.net

Catalytic hydrogenation is a cornerstone of green chemistry and the most important industrial method for reducing nitro compounds to amines. researchgate.net This process involves the reaction of a nitro compound with hydrogen gas in the presence of a metal catalyst. It is highly efficient and produces water as the only byproduct.

The catalytic hydrogenation of 3-ethyl-4-nitrophenol to this compound can be performed using various catalysts and conditions.

Catalysts : The most common catalysts are platinum group metals, such as palladium (Pd) or platinum (Pt), supported on activated carbon (C), alumina (Al2O3), or calcium carbonate (CaCO3). uctm.edu Palladium on carbon (Pd/C) is often the catalyst of choice due to its high activity and selectivity. uctm.edursc.org

Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or methanol. uctm.edursc.org The hydrogenation of nitrophenols can also be conducted in an aqueous solution using a reducing agent like sodium borohydride (NaBH4) in conjunction with the catalyst. rsc.orgnih.govrsc.org The process is often conducted under mild conditions, sometimes even at atmospheric pressure, although elevated pressures can increase the reaction rate. acs.orguctm.edu

The efficiency of the catalytic hydrogenation is influenced by the structure of the nitro compound. uctm.edu Studies on various nitrophenols have shown that the reaction rate is affected by the position of the substituents on the aromatic ring. rsc.org This highly efficient and clean method represents a key sustainable technique for the synthesis of this compound.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural arrangement of 4-Amino-3-ethylphenol. Both ¹H and ¹³C NMR are utilized to map the connectivity and chemical environments of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide detailed information about their local electronic environment. For this compound, the aromatic protons typically appear in the range of δ 6.7–7.2 ppm. The ethyl group gives rise to characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with typical chemical shifts around δ 2.55 ppm and δ 1.18 ppm, respectively, though these can be influenced by the solvent and other substituents. researchgate.net The protons of the amino (-NH2) and hydroxyl (-OH) groups are also observable and their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of distinct signals corresponds to the number of non-equivalent carbon atoms, confirming the substitution pattern on the phenolic ring.

Interactive Data Table: Representative ¹H NMR Data for an Ethylphenol Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 7.04 | Doublet | 8.6 |

| Aromatic | 6.73 | Doublet | 8.6 |

| Methylene (-CH2-) | 2.55 | Quartet | 7.6 |

| Methyl (-CH3-) | 1.18 | Triplet | 7.6 |

| Hydroxyl (-OH) | 4.53 | Singlet | N/A |

| Note: This data for 4-ethylphenol (B45693) provides a reference for the expected signals of the ethyl group and aromatic protons. researchgate.netresearchgate.net The specific shifts for this compound will be influenced by the amino group. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. upi.edu The resulting spectrum provides a molecular fingerprint of the compound.

Key characteristic absorption bands for this compound include:

N-H Stretching: The amino group (-NH2) typically shows characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H Stretching: The phenolic hydroxyl group (-OH) exhibits a broad absorption band, usually in the range of 3200-3600 cm⁻¹, due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group occurs just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretching vibration is typically found around 1250 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the amino group can be observed in the 1250-1350 cm⁻¹ range.

The analysis of these bands confirms the presence of the key functional groups that define the structure of this compound. spectroscopyonline.com

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH2) | N-H Stretch | ~3350 |

| Phenolic (-OH) | O-H Stretch (broad) | 3200-3600 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H (ethyl) | C-H Stretch | <3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Phenolic C-O | C-O Stretch | ~1250 |

| These are approximate ranges and the exact positions can vary. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. xml-journal.net

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺. Given the molecular formula C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol , the expected m/z for the molecular ion would be around 138.1. High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, further confirming the elemental composition.

Electron Ionization (EI) is a harder ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would arise from the cleavage of the ethyl group and potentially from rearrangements involving the amino and hydroxyl groups.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ionization Technique | Ion | Expected m/z | Information Provided |

| ESI (Positive Mode) | [M+H]⁺ | ~138.1 | Molecular Weight Confirmation |

| EI | Molecular Ion (M⁺) | ~137.1 | Molecular Weight Confirmation |

| EI | Fragment Ions | Varies | Structural Fragmentation Pattern |

| The molecular weight of this compound is 137.18 g/mol . |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uni-muenchen.delibretexts.org The resulting spectrum is characteristic of the electronic structure of the compound.

For this compound, the presence of the phenolic ring with amino and hydroxyl substituents, which act as chromophores and auxochromes, gives rise to characteristic absorption bands in the UV region. The electronic transitions observed are typically π → π* and n → π* transitions. uzh.chpharmatutor.org

π → π transitions:* These involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. These are generally high-intensity absorptions. uzh.ch

n → π transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen of the hydroxyl group and the nitrogen of the amino group) to the π* antibonding orbitals of the aromatic ring. libretexts.org These are typically of lower intensity compared to π → π* transitions.

The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. vwr.com A common approach involves using a reversed-phase C18 column with a gradient elution system, often consisting of a mixture of an aqueous phase (like water with a modifier such as trifluoroacetic acid) and an organic phase (like acetonitrile). Detection is typically performed using a UV detector set at a wavelength where the compound absorbs strongly. This method allows for the separation of this compound from its precursors (e.g., 3-ethyl-4-nitrophenol), isomers, and other impurities, with high sensitivity and accuracy. nih.gov Purity levels are often determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself has low volatility due to its polar functional groups, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for its analysis after derivatization. sigmaaldrich.com Derivatization converts the polar -OH and -NH2 groups into less polar, more volatile moieties. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form silylated derivatives. sigmaaldrich.com

The derivatized sample is then injected into the gas chromatograph, where it is separated from other volatile components based on its boiling point and interaction with the column's stationary phase. tandfonline.comnih.gov The separated components then enter the mass spectrometer, which provides mass spectra for their identification. nih.gov This technique is particularly useful for identifying and quantifying this compound in complex matrices, such as in the analysis of smoke flavorings or as a metabolite. tandfonline.comsmolecule.com

Chemical Reactivity and Derivatization Pathways of 4 Amino 3 Ethylphenol

Oxidation Reactions and Product Formation

The phenolic and amino moieties of 4-Amino-3-ethylphenol are prone to oxidation, leading to the formation of various products, including quinone derivatives and phenoxazinone analogues.

The oxidation of this compound can yield quinone-type structures. The phenolic hydroxyl group can be oxidized to generate a phenoxyl radical, which can then lead to the formation of quinone imines. The oxidation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide.

Enzymatic oxidation, for instance by tyrosinase, can convert 4-substituted phenols into their corresponding quinones. nih.govtandfonline.com In the case of 4-ethylphenol (B45693), tyrosinase-catalyzed oxidation produces a quinone which can then isomerize and undergo the addition of water. nih.gov A similar process can be inferred for this compound, where the initial oxidation would form a quinone imine. This reactive intermediate can then undergo further reactions. The formation of a quinone methide from 4-ethylphenol has also been described, which is generated through a two-electron oxidation and subsequent proton subtraction. researchgate.netacs.org

Oxidative coupling is a significant reaction pathway for phenols, often catalyzed by metal complexes or enzymes. rsc.orgwikipedia.org For aminophenols, this can lead to the formation of phenoxazinone structures. The oxidation of o-aminophenol is a well-studied example that results in the formation of 2-aminophenoxazin-3-one. researchgate.netresearchgate.net

In the case of this compound, an analogous reaction can be envisioned. The mechanism involves the single-electron oxidation of the phenolic hydroxyl group to form a phenoxyl radical. This is followed by radical coupling, which can occur intermolecularly between two molecules of this compound. The coupling at the position para to the amino group would lead to the formation of a C-N bond, and subsequent oxidation yields the stable phenoxazinone core. The general scheme for the oxidative coupling of o-aminophenols to phenoxazinones is a recognized pathway in the synthesis of these heterocyclic compounds. researchgate.net

Reduction Chemistry of Functional Groups

The functional groups of this compound can undergo reduction, although this is less common than oxidation. The amino group is already in its most reduced state. However, if the amino group were to be oxidized to a nitroso or nitro group, these could then be reduced back to an amino group. The reduction of a nitro group to an amine is a common synthetic step, often achieved using reagents like iron in acidic conditions or through catalytic hydrogenation with palladium on carbon. smolecule.commdpi.com

Theoretically, the benzene (B151609) ring could be reduced to a cyclohexene (B86901) or cyclohexane (B81311) ring under harsh conditions, such as high-pressure catalytic hydrogenation. For instance, the reduction of this compound could potentially yield 4-amino-3-ethylcyclohexanol. However, this typically requires forcing conditions and is not a common transformation for this compound.

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The hydroxyl and amino groups on the aromatic ring of this compound are strong activating groups, directing incoming electrophiles to the ortho and para positions. lkouniv.ac.in This makes the molecule highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. smolecule.com

Given the positions of the existing substituents (hydroxyl at C1, ethyl at C3, and amino at C4), the open positions for substitution are C2, C5, and C6. The directing effects of the hydroxyl and amino groups would favor substitution at positions C2 and C6 (ortho to the hydroxyl and meta to the amino) and C5 (ortho to the amino and meta to the hydroxyl). Steric hindrance from the adjacent ethyl group might influence the regioselectivity of these reactions.

Common reagents for these substitutions include:

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

Nitration: Nitric acid with a sulfuric acid catalyst. minia.edu.eg

Sulfonation: Fuming sulfuric acid.

The specific products formed would depend on the reaction conditions and the directing effects of the substituents.

Condensation Reactions and Schiff Base Formation

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. gsconlinepress.com This reaction typically occurs under acid or base catalysis, or with heating, and involves the formation of a C=N double bond. gsconlinepress.com

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. nih.gov Aldehydes are generally more reactive in these condensation reactions than ketones. orientjchem.org A variety of catalysts, such as perchloric acid or dodecatungstosilicic acid/P2O5, can be used to facilitate the process. researchgate.net The resulting Schiff bases can be stable compounds and are of interest in various fields, including coordination chemistry and pharmaceuticals. tandfonline.comgsconlinepress.com The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen can contribute to the stability of the resulting Schiff base. researchgate.net

Strategies for Derivatization to Enhance Analytical Separations

Derivatization is a chemical modification technique used in analytical chemistry to improve the detectability, separation, or stability of an analyte. numberanalytics.commdpi.com For a polar and potentially thermally labile compound like this compound, derivatization is often necessary for analysis by techniques such as gas chromatography (GC). libretexts.org

Common derivatization strategies for the functional groups present in this compound include:

Silylation: This is a widely used method for GC analysis where active hydrogens in alcohols, phenols, and amines are replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.orgresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. numberanalytics.com This increases the volatility and thermal stability of the compound.

Acylation: This involves the reaction of the amino and hydroxyl groups with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form esters and amides. numberanalytics.com This can improve chromatographic behavior and introduce electron-capturing groups for enhanced detection by an electron capture detector (ECD) in GC.

Alkylation: This is another method to form esters from the phenolic hydroxyl group, which are less polar and more volatile. libretexts.org

For high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore to enhance UV-Visible or fluorescence detection. libretexts.orgnih.gov This is particularly useful for analytes that lack a strong chromophore. Reagents that react with amines and phenols can be used for this purpose. libretexts.org

Below is a table summarizing potential derivatization reactions for this compound:

Table 1: Derivatization Strategies for this compound| Derivatization Method | Target Functional Group(s) | Typical Reagents | Purpose |

|---|---|---|---|

| Silylation | -OH, -NH2 | BSTFA, MSTFA | Increase volatility and thermal stability for GC |

| Acylation | -OH, -NH2 | TFAA, Acetic Anhydride | Improve chromatographic properties, enhance detector response |

| Esterification | -OH | BF3-methanol | Increase volatility for GC |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 4-Amino-3-ethylphenol. researchgate.net These calculations provide optimized molecular geometry and a detailed picture of the electron distribution, which is fundamental to understanding the molecule's reactivity.

The electronic structure of this compound is defined by its aromatic phenol (B47542) ring substituted with a hydroxyl (-OH), an amino (-NH2), and an ethyl (-CH2CH3) group. The hydroxyl and amino groups are strong electron-donating groups that increase the electron density of the aromatic ring, particularly at the ortho and para positions. The ethyl group also acts as a weak electron-donating group through an inductive effect.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In studies of related aminophenols, the presence of electron-donating groups raises the HOMO energy, making the compound more susceptible to electrophilic attack and oxidation. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating regions that are rich in electrons and susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue), highlighting them as sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations Note: These are illustrative values based on typical DFT calculations for similar phenolic compounds. Actual values may vary based on the level of theory and basis set used.

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | High (less negative) | Indicates strong electron-donating ability; susceptible to oxidation. |

| LUMO Energy | High (less positive) | Indicates a moderate ability to accept electrons. |

| HOMO-LUMO Gap | Small to Moderate | Suggests relatively high chemical reactivity. jst.go.jp |

| Dipole Moment | Moderate | Reflects the asymmetric distribution of charge due to polar -OH and -NH2 groups. researchgate.net |

| MEP Minima | Located on Oxygen and Nitrogen atoms | These are the most likely sites for electrophilic attack and hydrogen bonding. |

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulations are used to investigate the pathways of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, a relevant area of study is its oxidation, a common reaction for phenols. researchgate.net Theoretical simulations can model the step-by-step process of electron and proton removal. For instance, the oxidation of p-aminophenol derivatives can proceed via the formation of a quinoneimine intermediate. researchgate.net Computational models can calculate the energy barriers for such transformations, clarifying the most favorable reaction pathway.

Another example can be drawn from studies on the catalytic dealkylation of related compounds like 4-ethylphenol (B45693) in zeolites. ugent.be DFT simulations have been used to unravel the mechanism of this industrially relevant reaction. These studies show how the phenol adsorbs onto the catalyst's active site, undergoes protonation, and then breaks the carbon-carbon bond of the ethyl group to form phenol and an olefin. ugent.be The simulations can distinguish between different proposed mechanisms, such as a stepwise or concerted pathway, by comparing the calculated activation energies. This approach could be directly applied to model the dealkylation or other catalytic transformations of this compound.

Structure-Reactivity Relationships from Computational Descriptors

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Activity Relationships (QSAR) are computational methodologies that correlate a molecule's structural or electronic features with its reactivity or biological activity. jst.go.jpresearchgate.net These models rely on calculating a set of numerical parameters, known as descriptors, that encode the molecule's physicochemical properties.

For phenolic compounds, a wide range of descriptors can be calculated to predict their reactivity in various processes, such as oxidation or environmental degradation. researchgate.net These descriptors can be electronic, steric, or thermodynamic in nature.

Electronic Descriptors: These include HOMO/LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. For example, the oxidation potential of phenols has been shown to correlate with HOMO energy. rsc.org

Steric Descriptors: Parameters like molecular volume, surface area, and Verloop sterimol parameters quantify the size and shape of the molecule, which can be critical for receptor binding or interactions within a catalyst's pores. jst.go.jp

Thermodynamic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which often governs a compound's behavior in biological and environmental systems. researchgate.net

By developing a mathematical model (e.g., through multiple linear regression) that links these descriptors to an observed property (like reaction rate or toxicity), the reactivity of new or untested compounds like this compound can be predicted. Studies on the toxicity of phenols to various organisms have successfully used descriptors like logP, LUMO energy, and molecular size to build predictive models. researchgate.netresearchgate.net

Table 2: Common Computational Descriptors and Their Relevance for this compound

| Descriptor Class | Descriptor Example | Relevance to Reactivity/Activity |

| Electronic | EHOMO (HOMO Energy) | Correlates with susceptibility to oxidation and electrophilic attack. rsc.org |

| Electronic | ELUMO (LUMO Energy) | Relates to electron affinity and reactivity with nucleophiles. jst.go.jp |

| Thermodynamic | logP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity, membrane permeability, and environmental partitioning. researchgate.net |

| Steric | Molecular Volume/Surface Area | Influences diffusion rates and steric hindrance in reactions or binding. |

| Quantum Chemical | pKa | Predicts the degree of ionization at a given pH, which strongly affects reactivity and solubility. jst.go.jp |

Applications As a Chemical Precursor and Building Block in Materials Science

Role in the Synthesis of Dyes and Pigments

A significant application of 4-Amino-3-ethylphenol is its role as an intermediate in the manufacture of dyes and pigments. smolecule.com The compound's structure is particularly suited for creating colored molecules. smolecule.com

Specifically, it is a precursor in the synthesis of fluoran (B1223164) dyes. These dyes are notable for their vibrant colors and good stability, making them widely used in materials like textiles and inks. this compound acts as a crucial intermediate that undergoes further chemical reactions to produce the final complex dye structure. Its structural analog, 4-amino-3-methylphenol (B1666317), is also an important raw material for fluoran dyestuffs. google.comgoogle.com The reactivity of the amino and phenol (B47542) groups allows for the construction of larger, conjugated systems characteristic of dyes. universityjournals.org

Table 1: Applications of this compound in Dye Synthesis

| Dye Type | Application | Key Properties of Final Product |

|---|---|---|

| Fluoran Dyes | Textiles, Inks | Bright colors, good lightfastness. |

Monomer in Polymer and Resin Synthesis

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a valuable monomer for the synthesis of polymers and resins. Aminophenol derivatives are generally used as intermediates in polymer synthesis due to their reactive functional groups.

While direct studies on this compound are specific, extensive research on its close analog, 4-amino-3-methylphenol, highlights its importance. High-quality 4-amino-3-methylphenol is utilized in the synthesis of high-end resins and as a precursor for carbon fiber, indicating a significant role in advanced materials. google.comgoogle.com Furthermore, various aminophenols are incorporated into epoxy resin compositions to enhance their properties. google.com For instance, a copolymer named m-Phenylenediamine-Terephthalylidene-bis-(4-amino-3-methylphenol) diglycidyl ether copolymer has been documented, showcasing the integration of such aminophenol structures into complex polymer backbones. cas.org These polymers often exhibit desirable thermal and mechanical properties. acs.org

Table 2: Role of Aminophenol Analogs in Polymer Science

| Polymer/Resin Type | Specific Monomer Mentioned | Application Area |

|---|---|---|

| High-End Resins | 4-amino-3-methylphenol | Advanced Materials. google.comgoogle.com |

| Carbon Fiber | 4-amino-3-methylphenol | High-Strength Composites. google.comgoogle.com |

| Epoxy Thermosets | Terephthalylidene-bis-(4-amino-3-methylphenol) diglycidyl ether | Liquid-Crystalline Thermosets. cas.org |

Intermediate in the Construction of Complex Organic Architectures

Beyond simple polymers, this compound and its derivatives serve as foundational building blocks for creating intricate and functional organic architectures. The specific positioning of its functional groups allows for the directed synthesis of molecules with unique three-dimensional structures and properties.

A notable example is the use of this compound in the development of a novel "tweezer-molecule". smolecule.com This complex molecule was designed to have a specific binding conformation, which is achieved through intramolecular hydrogen bonding, showcasing the compound's utility in designing functional supramolecular structures. smolecule.com Similarly, the related compound 4-amino-3-methylphenol is a key reagent for synthesizing piperidine-substituted derivatives that act as multi-target antipsychotics, which are complex organic molecules designed for specific biological interactions. chemicalbook.com These applications demonstrate the compound's value in building molecules where precise spatial arrangement and functionality are paramount. smolecule.comchemicalbook.com

Utilization in Specialized Chemical Syntheses

This compound is employed in a variety of specialized chemical syntheses beyond large-scale material production. Its reactivity makes it a valuable component in laboratory research and the development of fine chemicals. smolecule.com

The compound serves as a precursor in the synthesis of molecules for pharmaceutical research. acs.orggoogle.com.qa For instance, it can be a building block for creating more complex drug candidates. google.com.qa Its utility extends to its use as a chiral building block in asymmetric synthesis, where creating molecules with a specific stereochemistry is crucial. Furthermore, it has been used in research settings to synthesize unique molecules designed to study chemical reactivity and molecular interactions, such as the previously mentioned "tweezer-molecule". smolecule.com This highlights its role as a versatile tool for chemists creating novel and functional compounds for a wide array of scientific applications. smolecule.com

Environmental Fate and Mechanistic Studies of Degradation Pathways

Advanced Oxidation Processes (AOPs) for the Abatement of Aminophenol Derivatives

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to degrade persistent organic pollutants. researchgate.net These methods rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), a powerful, non-selective oxidant capable of breaking down a wide range of organic molecules. researchgate.net AOPs have been effectively applied to treat wastewater containing various phenolic compounds. nih.gov

Photo-assisted oxidation systems utilize ultraviolet (UV) radiation to generate hydroxyl radicals and drive the degradation of organic pollutants. These processes can be divided into homogeneous systems, like UV/H₂O₂, and heterogeneous systems, such as photocatalysis with semiconductor materials like titanium dioxide (TiO₂). nm.gov

In heterogeneous photocatalysis, a semiconductor catalyst (e.g., TiO₂) absorbs photons from UV light, promoting an electron to the conduction band and leaving a positive "hole" in the valence band. These electron-hole pairs initiate redox reactions on the catalyst surface. The positive holes can directly oxidize organic molecules or react with water to form hydroxyl radicals.

For compounds like 4-ethylphenol (B45693), a structural analog of 4-Amino-3-ethylphenol, photocatalytic degradation (PCD) has been shown to proceed via non-selective radical reactions typical of •OH. acs.org The degradation of 4-ethylphenol using a TiO₂ catalyst leads to the formation of several hydroxylated and oxidized intermediates. acs.org The process ultimately results in the complete removal of organic carbon under optimal conditions. acs.org The presence of certain salts, such as NaCl, can inhibit the degradation rate, likely due to chloride-mediated surface-charge recombination on the catalyst. acs.org

Table 1: Key Intermediates Identified in the Photocatalytic Degradation of 4-Ethylphenol This table is based on data for 4-ethylphenol as a proxy for this compound.

| Intermediate Compound | Chemical Formula | Role in Pathway |

|---|---|---|

| 1-(4-Hydroxyphenyl)ethanol | C₈H₁₀O₂ | Product of initial hydroxyl radical attack on the ethyl group. |

| 4-Hydroxyacetophenone | C₈H₈O₂ | Oxidation product of 1-(4-hydroxyphenyl)ethanol. acs.org |

| Hydroquinone (B1673460) | C₆H₆O₂ | Product resulting from the cleavage of the ethyl group. |

The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. The fundamental reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The efficiency of the Fenton process is influenced by pH, temperature, and the concentrations of both the iron catalyst and hydrogen peroxide. bibliotekanauki.pl For the degradation of p-aminophenol, optimal conditions have been identified as a pH of 3.0 and a temperature of 30°C. bibliotekanauki.pl Exceeding the optimal H₂O₂ concentration can be counterproductive, as excess hydrogen peroxide can scavenge the highly reactive hydroxyl radicals. bibliotekanauki.pl

The photo-Fenton process enhances the conventional Fenton reaction by incorporating UV radiation. This not only generates additional hydroxyl radicals from H₂O₂ photolysis but also photoreduces ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), regenerating the catalyst and sustaining the reaction cycle. nih.gov This enhancement significantly improves mineralization rates, achieving near-complete removal of total organic carbon (TOC) for phenolic solutions. nih.gov Heterogeneous photo-Fenton catalysts, such as α-Fe₂O₃/g-C₃N₄, have also been developed to improve catalyst stability and ease of recovery, with the hydroxyl radical being the main active species in the degradation of phenol (B47542). rsc.org

Table 2: Optimal Conditions for Fenton's Degradation of p-Aminophenol (PAP) This table is based on data for p-aminophenol as a proxy for this compound.

| Parameter | Optimal Value | Significance | Source |

|---|---|---|---|

| pH | 3.0 | Maximizes •OH generation and prevents iron precipitation. | bibliotekanauki.pl |

| Temperature | 30°C | Balances reaction kinetics; higher temperatures can decrease efficiency. | bibliotekanauki.pl |

| [H₂O₂]:[Fe²⁺] Ratio | 8:1 (mg/dm³)/(mg/dm³) | Ensures sufficient H₂O₂ for radical generation without excessive scavenging. | bibliotekanauki.pl |

| Reaction Time | 50 minutes | Time required to achieve over 75% degradation under optimal conditions. | bibliotekanauki.pl |

Electrochemical oxidation involves the degradation of pollutants at the surface of an anode through direct or indirect oxidation. In direct oxidation, the pollutant adsorbs onto the electrode and is destroyed by direct electron transfer. In indirect oxidation, electrochemically generated species like active chlorine (from chloride ions) or hydroxyl radicals (from water discharge) act as the primary oxidants.

The electrochemical behavior of phenolic compounds is highly dependent on pH and the electrode material. scispace.com For para-substituted phenols like 4-ethylphenol, oxidation occurs in a single step corresponding to the oxidation of the phenol group, followed by hydrolysis to form catechol and hydroquinone derivatives. scispace.com Studies on 4-ethylphenol degradation in saline conditions using a Ti/RuO₂-Pt anode showed rapid degradation mediated by electrochemically generated free chlorine. acs.org However, this process can lead to the formation of chlorinated intermediates, such as 2-chloro-4-ethylphenol (B7810190) and 2,6-dichloro-4-ethylphenol. acs.org The choice of anode is critical; for instance, boron-doped diamond (BDD) electrodes are known for their high efficiency in generating hydroxyl radicals and mineralizing organic compounds.

The oxidation of 4-aminophenol (B1666318) is more complex, involving a two-electron transfer and protonation reactions to yield a p-quinoneimine intermediate, which subsequently hydrolyzes to form p-benzoquinone. researchgate.net

Ozonation is a well-established AOP where ozone (O₃) acts as a strong oxidant. Ozone can react with organic compounds directly via selective electrophilic attack on electron-rich moieties (like the phenolate (B1203915) form of phenols) or indirectly through the generation of hydroxyl radicals from its decomposition in water, especially at higher pH. acs.orgresearchgate.net

The ozonation of 4-ethylphenol has been shown to produce acetaldehyde, among other byproducts. ethz.ch For p-aminophenol, ozonation leads to intermediates such as 4-iminocyclohexa-2,5-dien-1-one, phenol, but-2-enedioic acid, and acetic acid. researchgate.net

To enhance degradation efficiency, ozonation is often combined with other processes. The combination of ozonation and sonolysis (ultrasound) has proven highly effective for degrading p-aminophenol. researchgate.net Ultrasound enhances mass transfer and generates additional radicals through acoustic cavitation, leading to a synergistic effect where the degradation rate in the combined system is significantly higher than the sum of the individual processes. researchgate.net Complete oxidation of p-aminophenol was achieved only when acoustic cavitation was combined with ozonation. researchgate.net

Microbial Transformation and Biodegradation Mechanisms

Biodegradation offers an environmentally friendly and cost-effective method for the removal of phenolic pollutants. Many microorganisms have evolved specific enzymatic pathways to utilize aromatic compounds as a source of carbon and energy. researchgate.net

Under aerobic conditions, the microbial degradation of aromatic compounds typically begins with the activation of the stable benzene (B151609) ring by oxygenase enzymes, usually leading to the formation of catechol or its substituted derivatives. researchgate.net This dihydroxylated intermediate then undergoes ring cleavage, catalyzed by dioxygenase enzymes, either between the two hydroxyl groups (ortho-cleavage) or adjacent to one of them (meta-cleavage). researchgate.net

While no specific pathway for this compound has been documented, the degradation routes of 4-aminophenol and 4-ethylphenol provide well-studied models.

4-Aminophenol Pathway: Burkholderia sp. strain AK-5 can utilize 4-aminophenol as its sole source of carbon, nitrogen, and energy. asm.org The proposed metabolic pathway involves two sequential hydroxylation steps. First, 4-aminophenol is converted to 1,4-benzenediol (hydroquinone). This is then hydroxylated to form 1,2,4-trihydroxybenzene, which undergoes ortho-cleavage by a 1,2,4-trihydroxybenzene 1,2-dioxygenase to form maleylacetic acid, channeling it into central metabolism. asm.org

4-Ethylphenol Pathways: Two primary aerobic pathways have been identified for 4-ethylphenol. researchgate.net

Side-Chain Oxidation: In Pseudomonas putida JD1, degradation is initiated by the oxidation of the ethyl side chain. A 4-ethylphenol methylhydroxylase converts 4-ethylphenol into 1-(4-hydroxyphenyl)-ethanol. researchgate.net This is further oxidized to p-hydroxyacetophenone and eventually yields hydroquinone. researchgate.net

Ring Hydroxylation: In other Pseudomonas strains, the initial attack is on the aromatic ring, where a monooxygenase hydroxylates 4-ethylphenol to form 4-ethylcatechol. This intermediate is then degraded via a meta-cleavage pathway. researchgate.net

Given its structure, this compound could potentially be degraded via initial deamination to form 3-ethylphenol (B1664133), followed by pathways similar to those for alkylphenols, or through initial hydroxylation and subsequent ring cleavage, analogous to the pathways for aminophenols and ethylphenols.

Table 3: Microorganisms Capable of Degrading Related Phenolic Compounds

| Microorganism | Degraded Compound(s) | Key Enzyme/Pathway Feature | Source |

|---|---|---|---|

| Burkholderia sp. strain AK-5 | 4-Aminophenol | 1,2,4-Trihydroxybenzene 1,2-dioxygenase (ortho-cleavage) | asm.org |

| Pseudomonas putida 2NP8 | 4-Aminophenol | Transformation to 1,4-benzenediol | nih.gov |

| Pseudomonas putida JD1 | 4-Ethylphenol | 4-Ethylphenol methylhydroxylase (side-chain oxidation) | researchgate.net |

| Aromatoleum aromaticum EbN1 | p-Ethylphenol (anaerobic) | Initial hydroxylation to 1-(4-hydroxyphenyl)-ethanol | nih.gov |

| Cupriavidus necator JMP134 | 4-Ethylphenol, Methylphenols | Broad catabolic potential for substituted aromatics | oup.com |

Compound Index

Anaerobic Biodegradation Pathways

In the absence of oxygen, microorganisms employ different strategies to break down aromatic compounds. These pathways are generally slower but are vital in anoxic environments like sediments and certain industrial wastewater treatment systems. oup.comitgo.com

Anaerobic degradation pathways for phenols often begin with activation reactions that overcome the stability of the aromatic ring without using molecular oxygen. nih.gov

Carboxylation: A common initial step for phenols under anaerobic conditions is carboxylation. In the denitrifying bacterium Thauera aromatica, phenol is first phosphorylated and then carboxylated to 4-hydroxybenzoate (B8730719). nih.gov This carboxylation makes the molecule more amenable to subsequent degradation. For aminophenols, a similar carboxylation step has been proposed, as seen in a methanogenic consortium that converted 2-aminophenol (B121084) to 3-aminobenzoate. wur.nl

Hydroxylation: For alkylphenols like p-ethylphenol, the degradation in the denitrifying bacterium "Aromatoleum aromaticum" EbN1 is initiated by an anaerobic hydroxylation of the ethyl side chain to form 1-(4-hydroxyphenyl)-ethanol. nih.gov This is fundamentally different from aerobic hydroxylation as it does not involve molecular oxygen.

Following the initial activation steps, the diverse aromatic substrates are funneled into a few central intermediate pathways. Under anaerobic conditions, the benzoyl-CoA pathway is a major route. nih.govnih.gov

Intermediates like 4-hydroxybenzoate (from phenol carboxylation) are converted to their coenzyme A (CoA) thioesters. For instance, 4-hydroxybenzoyl-CoA is then dehydroxylated to form benzoyl-CoA. nih.gov Similarly, aniline (B41778) can be anaerobically carboxylated to 4-aminobenzoic acid, which is then activated to 4-aminobenzoyl-CoA and subsequently deaminated to yield benzoyl-CoA. nih.gov This central intermediate, benzoyl-CoA, is then reductively dearomatized and cleaved, eventually feeding into central carbon metabolism. nih.govnih.gov It is plausible that this compound degradation would converge on a substituted benzoyl-CoA intermediate before entering this common pathway.

Genetic and Molecular Basis of Microbial Degradation Operons

The enzymatic machinery for the degradation of aminophenols is encoded by specific genes that are often organized into functional clusters or operons. nih.govplos.org The study of these gene clusters provides insight into the regulation and evolution of catabolic pathways.

In several Pseudomonas species, the genes for 2-aminophenol degradation (amn genes) are clustered together. nih.govfrontiersin.org For example, in Pseudomonas putida HS12, the nbz operon contains the genes responsible for converting nitrobenzene (B124822) to 2-aminophenol and its subsequent mineralization. nih.gov This operon includes genes for a dioxygenase (e.g., nbzCaCb), a dehydrogenase (nbzD), a deaminase (nbzE), and other enzymes required to process the intermediates into pyruvate (B1213749) and acetyl-CoA. nih.gov The expression of these genes is often tightly regulated, being induced by the presence of the substrate. plos.org

For the anaerobic degradation of p-ethylphenol, a specific regulator gene, etpR, has been identified in "Aromatoleum aromaticum" EbN1. nih.gov This σ⁵⁴-dependent regulator is essential for the expression of the genes involved in the degradation of p-ethylphenol and its intermediate, p-hydroxyacetophenone. nih.gov The presence of such regulatory elements ensures that the catabolic genes are expressed only when the target compound is available, preventing wasteful enzyme production. The genomic analysis of pollutant-degrading bacteria like Cupriavidus necator reveals a wide array of gene clusters for degrading various aromatic compounds, including those that funnel into (amino)hydroquinone and benzoyl-CoA pathways, highlighting the genetic potential for bioremediation. oup.comoup.com

Characterization of Aminophenol-Degrading Bacterial Strains

The biodegradation of aminophenols, a class of aromatic compounds, is facilitated by various microorganisms capable of utilizing them as a sole source of carbon, nitrogen, and energy. frontiersin.org While specific studies on this compound are limited, research on other aminophenol isomers provides valuable insights into the types of bacterial strains involved in their degradation and their metabolic pathways.

Several bacterial strains have been isolated and identified for their ability to degrade aminophenols. For instance, Pseudomonas sp. strain ST-4 has been shown to effectively degrade 4-aminophenol. researchgate.net This strain was able to utilize 4-aminophenol as a growth substrate at concentrations up to 400 ppm in a mineral salt medium. researchgate.net Another well-studied bacterium is Burkholderia sp. AK-5, which also utilizes 4-aminophenol as its sole source of carbon, nitrogen, and energy. frontiersin.org The degradation pathway in Burkholderia sp. AK-5 begins with the hydroxylation of 4-aminophenol to 1,4-benzenediol, which is then further hydroxylated to 1,2,4-benzenetriol. frontiersin.org

In the context of chloroaminophenols, Arthrobacter sp. SPG has been identified as capable of degrading 2-chloro-4-aminophenol. d-nb.info The degradation in this strain is initiated by a deaminase that converts 2-chloro-4-aminophenol to chlorohydroquinone, with the subsequent removal of the ammonium (B1175870) ion. d-nb.info Furthermore, bacteria from the genera Pseudomonas, Burkholderia, and Acinetobacter have been frequently implicated in the degradation of various aromatic amines. frontiersin.orgresearchgate.net For example, Pseudomonas sp. AP-3 and Burkholderia xenovorans LB400 are known to degrade 2-aminophenol. frontiersin.orgresearchgate.net

The initial step in the aerobic bacterial degradation of aminophenols often involves either ring cleavage by a dioxygenase or hydrolytic deamination. frontiersin.org In the case of 2-aminophenol degradation by Pseudomonas sp. AP-3, the process starts with the cleavage of the aromatic ring by 2-aminophenol-1,6-dioxygenase. frontiersin.org

Below is a table summarizing key aminophenol-degrading bacterial strains and their characteristics.

| Bacterial Strain | Degraded Compound | Key Enzymes/Pathway Initiation | Reference |

| Pseudomonas sp. ST-4 | 4-Aminophenol | Utilizes as growth substrate | researchgate.net |

| Burkholderia sp. AK-5 | 4-Aminophenol | Hydroxylation to 1,4-benzenediol | frontiersin.org |

| Arthrobacter sp. SPG | 2-Chloro-4-aminophenol | Deamination to chlorohydroquinone | d-nb.info |

| Pseudomonas sp. AP-3 | 2-Aminophenol | Ring cleavage by 2-aminophenol-1,6-dioxygenase | frontiersin.orgresearchgate.net |

| Burkholderia xenovorans LB400 | 2-Aminophenol | Ring cleavage | frontiersin.orgresearchgate.net |

Influence of Environmental Parameters on Biodegradation Kinetics

The kinetics of aminophenol biodegradation are significantly influenced by various environmental parameters, including pH, temperature, and the availability of other nutrients. The optimization of these parameters is crucial for achieving efficient microbial degradation of these compounds in contaminated environments.

Studies on Pseudomonas sp. strain ST-4 degrading 4-aminophenol have demonstrated the profound impact of these factors. The maximum biodegradation of 4-aminophenol by this strain was observed at a pH of 8 and a temperature of 30°C. researchgate.netajol.info This indicates that slightly alkaline and mesophilic conditions are optimal for the enzymatic activities responsible for the degradation process in this particular bacterium.

Nitrogen availability is another critical factor, particularly under anaerobic conditions. In a study on the methanogenic biodegradation of aminophenol isomers, nitrogen supplementation was found to be crucial. nih.gov Under nitrogen-supplemented conditions, 2-aminophenol and 4-aminophenol were mineralized, whereas under nitrogen-deprived conditions, the rate and extent of methanogenesis were significantly depressed. nih.gov Interestingly, nitrogen-deprived conditions appeared to facilitate the establishment of a consortium capable of metabolizing 2-aminophenol. nih.gov

The following table summarizes the influence of key environmental parameters on the biodegradation of 4-aminophenol by Pseudomonas sp. strain ST-4.

| Parameter | Optimal Condition | Effect on Biodegradation | Reference |

| pH | 8 | Maximum degradation | researchgate.netajol.info |

| Temperature | 30°C | Maximum degradation | researchgate.netajol.info |

| Glucose Concentration | 15 mM | Maximum degradation at 72h | researchgate.netajol.info |

Future Directions and Emerging Research Avenues for 4 Amino 3 Ethylphenol

Development of Innovative Synthetic Routes with Enhanced Efficiency

The synthesis of substituted aminophenols is a cornerstone of industrial chemistry, yet traditional methods often rely on harsh conditions and generate significant waste. A primary future objective is the development of novel, efficient, and environmentally benign synthetic routes to 4-Amino-3-ethylphenol.

Current research on similar compounds, such as p-aminophenol, has focused on moving away from petrochemical feedstocks and mineral acids. digitellinc.comacs.org Green chemistry principles are central to this effort. One promising approach involves the catalytic hydrogenation of a suitable nitro-precursor. Research into the one-pot synthesis of p-aminophenol from nitrobenzene (B124822) using catalysts like Pt–Sn/Al₂O₃ in environmentally friendly solvent systems, such as pressurized CO₂/H₂O, eliminates the need for strong mineral acids and subsequent neutralization steps that produce salt waste. acs.orgresearchgate.net Applying this concept to an ethyl-substituted nitro-precursor could yield a significantly greener pathway to this compound.

Further innovation could come from exploring novel catalytic systems. For instance, nano-nickel catalysts supported on natural minerals have been shown to be effective for the reduction of p-nitrophenol, offering a potentially cost-effective and highly active option. tandfonline.com Another advanced strategy involves the dehydrogenative aromatization of substituted cyclohexanones, which can install amino and hydroxyl groups onto a phenyl ring in a single step, circumventing traditional arene modification issues. nih.gov Adapting such cutting-edge methods for the specific synthesis of this compound would represent a significant leap in efficiency and sustainability.

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Catalytic Hydrogenation in CO₂/H₂O | Eliminates mineral acid use, reduces salt waste, utilizes a green solvent system. acs.org |

| Nano-metal Catalysis | High catalytic activity, potentially lower cost, and improved reaction rates. tandfonline.com |

| Dehydrogenative Aromatization | One-shot installation of functional groups, avoids regioselectivity issues of arene substitution. nih.gov |

| Biocatalytic Routes | High selectivity, mild reaction conditions, environmentally benign. |

In-depth Mechanistic Investigations of Complex Chemical Transformations

The dual reactivity of the amino and hydroxyl groups on the this compound ring makes it susceptible to various chemical transformations, particularly oxidation. A deep understanding of the mechanisms governing these reactions is crucial for controlling product formation and designing applications.

The oxidation of aminophenols is known to proceed through radical intermediates. researchgate.net For example, the electrochemical oxidation of p-aminophenol involves a one-electron transfer to form a p-aminophenoxy free radical. researchgate.netmdpi.com Similarly, the copper-catalyzed aerobic oxidation of 2-aminophenol (B121084) leads to the formation of 2-aminophenoxazine-3-one. rsc.orgscielo.org.mx

Future research should focus on elucidating the specific oxidative pathways of this compound. Key questions to be addressed include:

What is the structure of the initial radical intermediate?

How does the presence of the ethyl group at the C3 position influence the stability and subsequent reactions of this radical?

What are the final products under different oxidative conditions (e.g., chemical, electrochemical, enzymatic)?

Can catalytic systems be designed to selectively drive the oxidation towards a desired product, such as a specific phenoxazinone derivative or a controlled polymer?

Advanced spectroscopic techniques like Electron Spin Resonance (ESR) spectroscopy, combined with kinetic studies and computational modeling, will be indispensable for mapping these reaction mechanisms, identifying transient species, and understanding the structure-function relationship of potential catalysts. rsc.org

Exploration of Novel Materials Applications Derived from this compound

The bifunctional nature of this compound makes it an excellent candidate as a monomer for the synthesis of high-performance polymers. The ortho-positioning of the amino and hydroxyl groups is particularly suitable for the formation of polybenzoxazoles (PBOs), a class of polymers known for their exceptional thermal stability and mechanical properties. researchgate.netkoreascience.kr

Future research should explore the polymerization of this compound to create novel PBOs. The incorporation of the ethyl group into the polymer backbone is expected to impart distinct properties compared to PBOs derived from unsubstituted aminophenols. Specifically, the ethyl group could:

Enhance Solubility: By disrupting chain packing, the ethyl group may increase the solubility of the resulting polymer in organic solvents, facilitating processing and fabrication.

Modify Thermal Properties: The flexible ethyl side chain could influence the glass transition temperature (Tg) and thermal degradation profile of the polymer.

Tune Mechanical Properties: The side group can affect the intermolecular forces and entanglement, thereby modifying the tensile strength and modulus of the material.

Beyond PBOs, this compound could serve as a monomer or building block for other advanced polymers, such as polyamides, polyimides, or polybenzazines, by reacting its amino or hydroxyl groups with appropriate co-monomers. researchgate.netrsc.org The development of these new materials could open doors to applications in microelectronics, aerospace, and advanced composites where high thermal and chemical resistance is required. researchgate.netdoi.org

Comprehensive Analysis of Environmental Biotransformation Products and Pathways

As with many industrial chemicals, understanding the environmental fate of this compound is critical. Research into the biodegradation of related aminophenols and alkylphenols provides a strong foundation for predicting its biotransformation pathways.

Microorganisms, particularly bacteria from genera like Pseudomonas and Burkholderia, are known to degrade phenolic compounds. asm.orgijrrjournal.comnih.gov The aerobic degradation of phenol (B47542) and its derivatives typically begins with hydroxylation to form a catechol-type intermediate. nih.govresearchgate.net This is followed by the enzymatic cleavage of the aromatic ring, which can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, ultimately breaking the molecule down into intermediates of central metabolism like the tricarboxylic acid (TCA) cycle. ijrrjournal.comnih.gov

Studies on 4-aminophenol (B1666318) have shown a specific pathway where it is converted first to 1,4-benzenediol, then to 1,2,4-trihydroxybenzene, which is subsequently cleaved by a dioxygenase enzyme to form maleylacetic acid. asm.org

Future research must focus on identifying the specific microbial consortia or pure strains capable of utilizing this compound as a carbon and energy source. A comprehensive analysis would involve:

Isolating and identifying degrading microorganisms from contaminated environments.

Using analytical techniques like GC-MS and HPLC to identify the sequence of metabolic intermediates.

Characterizing the key enzymes involved, such as hydroxylases and dioxygenases.

A crucial aspect will be to determine how the ethyl group influences the degradation pathway. It may be targeted by oxidation enzymes or may alter the substrate specificity of the ring-cleavage enzymes. proquest.compnas.org The accumulation of certain intermediates, such as the more toxic p-aminophenol from the degradation of acetaminophen, highlights the importance of identifying the complete pathway to ensure full mineralization and avoid the formation of persistent, harmful byproducts. nih.gov

Table of Known Biotransformation Intermediates for Related Compounds

| Parent Compound | Key Intermediates | Cleavage Product | Reference(s) |

|---|---|---|---|

| Phenol | Catechol | 2-Hydroxymuconic semialdehyde (meta) or cis,cis-Muconate (ortho) | ijrrjournal.comnih.gov |

| 4-Aminophenol | 1,4-Benzenediol, 1,2,4-Trihydroxybenzene | Maleylacetic acid | asm.org |

| 4-Chloro-2-aminophenol | 4-Chlorocatechol | 3-Chloro-cis,cis-muconate | nih.gov |

Synergistic Integration of Experimental and Computational Approaches for Predictive Modeling

To accelerate research and development in all the aforementioned areas, a synergistic approach combining experimental work with computational modeling is essential. Quantum chemistry methods, such as Density Functional Theory (DFT), and predictive modeling techniques like Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) are powerful tools for gaining insights at the molecular level. researchgate.net

DFT calculations have been successfully used to investigate the stability, reactivity, and thermodynamic properties of aminophenol isomers. imist.maresearchgate.netresearchgate.net Such studies can predict bond dissociation energies, ionization potentials, and regions of a molecule most susceptible to electrophilic or nucleophilic attack, providing a theoretical framework for understanding reaction mechanisms. imist.marjpn.orgrjpn.org For this compound, DFT could be used to model its oxidation pathways, predict the stability of radical intermediates, and calculate its reactivity descriptors. researchgate.net

In materials science, QSPR models can establish mathematical relationships between the structure of a monomer and the physical properties of the resulting polymer. acs.orgtandfonline.com By generating theoretical 2D or 3D descriptors for the this compound monomer, it would be possible to build models that predict properties like refractive index, glass transition temperature, and mechanical strength for its derived polymers. acs.orgmdpi.com This in silico screening allows researchers to prioritize the synthesis of materials with the most promising characteristics, saving significant time and resources. researchgate.net

The integration of these computational tools with targeted experiments—for example, using DFT predictions to guide mechanistic studies or using QSPR to design a new polymer that is then synthesized and tested—represents a modern, efficient paradigm for chemical research. nih.govacs.orgnih.gov This approach will be pivotal in unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Amino-3-ethylphenol with high purity?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of nitro precursors or reductive amination of ketones. Purification can be achieved via column chromatography using silica gel and ethanol/hexane eluents. Purity validation requires HPLC (≥95% purity) coupled with UV detection at 254 nm. Structural confirmation is done via H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and FT-IR (amine N-H stretch at ~3300 cm) .

Q. How can researchers ensure the structural integrity of this compound during experimental procedures?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Confirm aromatic proton environments and ethyl/amine substituents.

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H] at m/z 153.2.

- Elemental Analysis : Validate C, H, N composition (±0.3% deviation).

Stability tests (e.g., TGA/DSC) under inert atmospheres prevent decomposition .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (GHS Category 2A eye irritation ).

- Ventilation : Use fume hoods to avoid inhalation (P264, P280 precautions ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC values across cell lines (e.g., HEK-293 vs. SH-SY5Y) using standardized assay conditions (pH 7.4, 37°C).

- Dose-Response Curves : Validate with Hill slopes (nH ≈1 for single-target binding).

- Controlled Variables : Account for solvent effects (e.g., DMSO ≤0.1% v/v) and batch-to-batch purity variations .

Q. What experimental strategies minimize cytotoxicity when assessing neuropharmacological effects?

- Methodological Answer :

- Cell Viability Assays : Pre-screen with MTT or resazurin at 24/48 hr intervals.

- Subcellular Targeting : Use liposomal encapsulation (e.g., PEGylated liposomes) to enhance blood-brain barrier penetration.

- Dual-Activity Profiling : Combine patch-clamp electrophysiology (ion channel modulation) with Ca imaging to distinguish specific vs. off-target effects .

Q. Which advanced chromatographic techniques quantify trace impurities in this compound?

- Methodological Answer :

- HPLC-UV/FLD : C18 column, gradient elution (0.1% TFA in acetonitrile/water). Detect impurities (e.g., 3-ethylphenol) at LOD 0.01% w/w.

- GC-MS : Derivatize with BSTFA for volatile silylated amines. Use deuterated internal standards (e.g., 4-Ethylphenol-d) for quantification .

Q. How can in vitro models assess the genotoxic potential of this compound derivatives?

- Methodological Answer :

- Ames Test : Salmonella typhimurium TA98/TA100 strains ± metabolic activation (S9 fraction).

- Comet Assay : Measure DNA strand breaks in human lymphocytes (50–100 µM exposure, 24 hr).

- Micronucleus Test : Cytochalasin-B blocked binucleated cells, scoring micronuclei frequency .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。